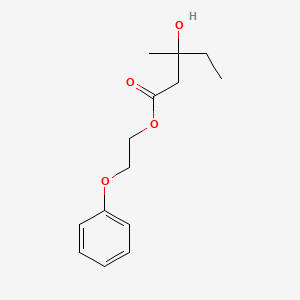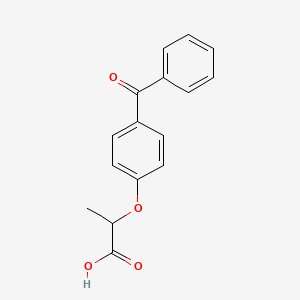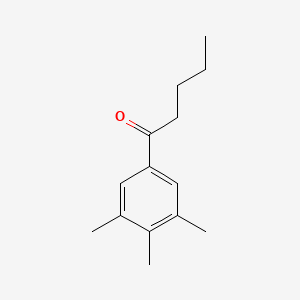
1,1'-(2-Phenylethene-1,1-diyl)bis(4-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-p-Tolyl-4-methylstilbene is a derivative of stilbene, a compound characterized by a 1,2-diphenylethylene structure Stilbenes are known for their diverse biological activities and are commonly found in various plant species
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-p-Tolyl-4-methylstilbene can be synthesized through several methods, including:
Aldol-type condensation: This method involves the reaction of benzaldehyde derivatives with acetophenone derivatives under basic conditions to form the stilbene structure.
Wittig-Horner reaction: This reaction involves the use of phosphonium ylides and carbonyl compounds to form the desired stilbene.
Heck reaction: This palladium-catalyzed coupling reaction between aryl halides and alkenes is another common method for synthesizing stilbene derivatives.
Industrial Production Methods
Industrial production of alpha-p-Tolyl-4-methylstilbene typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The Heck reaction, in particular, is favored due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-p-Tolyl-4-methylstilbene undergoes various chemical reactions, including:
Reduction: Hydrogenation of the double bond in stilbene can be achieved using catalysts like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas
Major Products Formed
Oxidation: Stilbene oxide.
Reduction: 1,2-Diphenylethane.
Substitution: Halogenated stilbene derivatives
Wissenschaftliche Forschungsanwendungen
Alpha-p-Tolyl-4-methylstilbene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of alpha-p-Tolyl-4-methylstilbene involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Fluorescence: Exhibits strong fluorescence due to its conjugated double bond system, making it useful in imaging applications.
Vergleich Mit ähnlichen Verbindungen
Alpha-p-Tolyl-4-methylstilbene can be compared with other stilbene derivatives such as:
Resveratrol: Known for its antioxidant and anti-inflammatory properties.
Pterostilbene: Similar to resveratrol but with better bioavailability.
Combretastatin A-4: A potent anticancer agent with a different mechanism of action.
Uniqueness
Alpha-p-Tolyl-4-methylstilbene stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its fluorescence and potential therapeutic applications make it a compound of significant interest in various research fields .
Eigenschaften
CAS-Nummer |
61080-12-4 |
|---|---|
Molekularformel |
C22H20 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-methyl-4-[1-(4-methylphenyl)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H20/c1-17-8-12-20(13-9-17)22(16-19-6-4-3-5-7-19)21-14-10-18(2)11-15-21/h3-16H,1-2H3 |
InChI-Schlüssel |
UOJNHDXZHMZVBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide](/img/structure/B14608774.png)






![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)

![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)
